Sulfacetamide-d4

Description

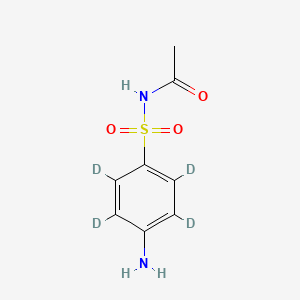

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylacetamide |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |

InChI Key |

SKIVFJLNDNKQPD-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental design, analytical method development, and pharmacokinetic studies.

This compound serves as a valuable tool in research, particularly as an internal standard for clinical mass spectrometry and in studies investigating the pharmacokinetic profiles of drugs.[1] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, facilitating precise quantification in complex biological matrices.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for laboratory use.

General Properties

| Property | Value | Source |

| IUPAC Name | N-[(4-aminophenyl-d4)sulfonyl]acetamide | [2] |

| Molecular Formula | C₈H₆D₄N₂O₃S | [1][2][3][4] |

| Molecular Weight | 218.27 g/mol | [1][2][3][4] |

| Unlabeled CAS Number | 144-80-9 | [2][3] |

| Synonyms | Sulphacetamide-d4, N-[(4-aminophenyl)sulfonyl]acetamide-d4 | [1][2][3] |

Physical Properties

| Property | Value | Source |

| Appearance | White powder (inferred from unlabeled form) | [5][6] |

| Melting Point | 182-184 °C (for unlabeled form) | [5][7][8] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide.[9] The sodium salt is soluble in water.[9] | |

| Storage Temperature | 2-8°C or +4°C | [2][3][4] |

Analytical and Stability Data

| Property | Value | Source |

| Purity | >95% or ≥98% (by HPLC) | [2][3][4][9] |

| Chemical Stability | Stable under standard ambient conditions. Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids. | [8] |

| Light Sensitivity | The unlabeled form is sensitive to light and can degrade, which may lead to irritation. It should be stored in the dark. | [5] |

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfacetamide is a bacteriostatic sulfonamide antibiotic.[5] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase.[5][10] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a vital precursor for the synthesis of folic acid.[5] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins, which are essential for growth and replication.[10] By blocking this pathway, Sulfacetamide effectively halts bacterial multiplication.[5]

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Protocols

General Synthesis Workflow

The synthesis of Sulfacetamide typically starts from sulfanilamide.[11] For the deuterated analog, a deuterated starting material would be used. A common method involves the acetylation of the sulfanilamide.[11] A subsequent controlled, partial hydrolysis is then performed to selectively remove one of the acetyl groups, yielding the final Sulfacetamide product.[11][12]

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of Sulfacetamide and its deuterated analog in pure form, pharmaceutical preparations, and biological samples is commonly performed using spectrophotometric and chromatographic methods.

1. Spectrophotometric Analysis (UV-Vis)

A validated UV spectrophotometric method can be used for the determination of Sulfacetamide in solutions.[13]

-

Principle: The method relies on the distinct UV absorbance maxima of Sulfacetamide and its primary degradation product, sulfanilamide, at a controlled pH. At pH 4.0, Sulfacetamide exhibits an absorption maximum at 271 nm, which is distinct from sulfanilamide's maximum at 258 nm.[13]

-

Protocol Outline:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., water for the sodium salt).

-

Create a series of dilutions within a linear range (e.g., 1.0–5.0 × 10⁻⁵ M).[13]

-

Use a pH 4.0 acetate buffer to maintain consistent ionization.

-

Measure the absorbance at the wavelength of maximum absorption (λmax), typically around 271 nm for Sulfacetamide.[13]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of unknown samples by measuring their absorbance and interpolating from the calibration curve.

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.[2][3]

-

Principle: HPLC separates the compound from impurities based on its interaction with a stationary phase (column) and a mobile phase. Detection is typically performed with a UV detector.

-

General Protocol:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the λmax of the compound (e.g., 267-271 nm).[9][13]

-

-

Analysis: Inject the sample into the HPLC system. The retention time and peak area are used to identify and quantify the compound and any impurities.

-

3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary application for this compound, where it is used as an internal standard.

-

Principle: LC-MS separates the analyte from the biological matrix, and the mass spectrometer detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z). The deuterated standard is added to samples at a known concentration to correct for matrix effects and variations in sample processing.

-

Typical Workflow:

Caption: Typical workflow for quantification using this compound as an internal standard.

-

Spectral Data:

-

¹³C NMR: Spectral data for the unlabeled compound is available and can serve as a reference.[12][14]

-

¹H NMR: The proton NMR spectrum for the unlabeled compound has been documented.[12] In the deuterated form, the signals corresponding to the aromatic protons would be absent.

-

Mass Spectrum: The electron ionization mass spectrum of unlabeled Sulfacetamide is known.[15] In mass spectrometry analysis of this compound, the molecular ion peak and fragment ions will be shifted by +4 Da compared to the unlabeled compound, allowing for clear differentiation.[16]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 5. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 6. Sulfacetamide | C8H10N2O3S | CID 5320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfacetamide [drugfuture.com]

- 8. Sulfacetamide CAS#: 144-80-9 [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. scribd.com [scribd.com]

- 13. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfacetamide(144-80-9) 13C NMR spectrum [chemicalbook.com]

- 15. Sulfacetamide [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to Sulfacetamide-d4: Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) specifications for Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic, Sulfacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the key quality attributes, analytical methodologies, and underlying biochemical principles related to this stable isotope-labeled standard.

Product Information and Specifications

This compound is a critical analytical tool used in pharmacokinetic and metabolic studies to precisely quantify Sulfacetamide in biological matrices. The deuterium labeling provides a distinct mass difference, allowing for its use as an internal standard in mass spectrometry-based assays.

General Information

| Parameter | Specification |

| Chemical Name | N-[(4-aminophenyl-d4)sulfonyl]acetamide |

| Synonyms | Sulphacetamide-d4, N-Sulfanilylacetamide-d4 |

| Molecular Formula | C₈H₆D₄N₂O₃S |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 144-80-9 (Unlabeled) |

| Storage Condition | 2-8°C, protected from light |

Physicochemical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥95%[1] |

Analytical Methodologies

The quality and identity of this compound are ensured through a series of rigorous analytical tests. The following sections detail the experimental protocols for the key analytical methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the purity of this compound and to separate it from any potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio can be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 270 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structural identity of this compound. The presence of four deuterium atoms results in a mass shift of approximately 4 Da compared to the unlabeled Sulfacetamide.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Analysis: Full scan analysis to determine the molecular ion peak. The expected [M+H]⁺ for this compound is approximately 219.08 m/z.

-

Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) is used to generate a characteristic fragmentation pattern. Common fragments for sulfonamides include ions at m/z 156, 108, and 92. For this compound, the fragment containing the deuterated phenyl ring will show a +4 Da shift. For example, the fragment corresponding to the deuterated p-aminophenylsulfonyl moiety would be expected at m/z 160.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the phenyl ring will be absent or significantly reduced in intensity due to deuterium substitution. The remaining signals for the acetyl group and the amine protons can be observed and compared to the spectrum of unlabeled Sulfacetamide.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the molecule. The carbons attached to deuterium may show a triplet splitting pattern due to C-D coupling and a slight upfield shift compared to the unlabeled compound.[4][5][6][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide, the parent compound of this compound, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking folic acid synthesis, Sulfacetamide inhibits bacterial growth and replication.

Inhibition of Bacterial Folic Acid Synthesis by Sulfacetamide.

Experimental Workflow for Quality Control

The quality control of this compound as a stable isotope-labeled standard involves a systematic workflow to ensure its identity, purity, and stability.

Quality Control Workflow for this compound.

References

- 1. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014772) [hmdb.ca]

- 6. Sulfacetamide(144-80-9) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Deuterated Sulfacetamide: A Hypothetical Framework for Early Research and Development

Disclaimer: A comprehensive review of scientific and patent literature reveals no specific public records of early research and development focused on deuterated sulfacetamide. Therefore, this document presents a hypothetical technical guide for its early-stage R&D. This framework is based on the established principles of drug deuteration and the known pharmacological and metabolic properties of sulfacetamide.

Introduction

Sulfacetamide is a well-established sulfonamide antibiotic primarily used in topical formulations for ophthalmic and dermatological infections.[1][2] It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase, a critical component in the folic acid synthesis pathway, thereby exerting a bacteriostatic effect.[1][3] Like many pharmaceuticals, sulfacetamide undergoes metabolism in the liver, leading to the formation of inactive metabolites that are then excreted.[1][2]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool in drug development to favorably alter the pharmacokinetic properties of a molecule. This "deuterium switch" can lead to a slower rate of metabolism due to the kinetic isotope effect, potentially resulting in improved drug exposure, a longer half-life, and a more consistent therapeutic effect.

This whitepaper outlines a hypothetical early research and development program for a deuterated version of sulfacetamide, from the initial rationale and synthesis to preclinical in vitro and in vivo evaluations.

Rationale for the Deuteration of Sulfacetamide

The primary motivation for developing a deuterated version of sulfacetamide would be to improve its metabolic stability and, consequently, its pharmacokinetic profile. Sulfacetamide is metabolized in the liver through several pathways, including oxidative hydroxylation, N-acetylation, and conjugation.[1] The carbon-hydrogen (C-H) bonds on the acetyl group and the aromatic ring are potential sites for metabolic attack by cytochrome P450 enzymes.

By selectively replacing the hydrogen atoms on the acetyl methyl group with deuterium (to form a -CD₃ group), the C-D bond, being stronger than the C-H bond, would be more resistant to enzymatic cleavage. This could potentially slow down the metabolism of the drug, leading to:

-

Increased Half-Life: A longer duration of action could translate to less frequent dosing, improving patient compliance.

-

Higher Systemic Exposure (AUC): Increased bioavailability may allow for a lower dose to achieve the same therapeutic effect, potentially reducing the risk of side effects.

-

Reduced Formation of Metabolites: A decrease in the rate of metabolism could lead to a more predictable therapeutic response.

The primary target for deuteration in this hypothetical program is the acetyl group, as it is a key site of metabolic activity.

Hypothetical Synthesis of Deuterated Sulfacetamide (d₃-Sulfacetamide)

A plausible synthetic route for d₃-Sulfacetamide would involve the use of deuterated acetic anhydride.

Experimental Protocol: Synthesis of N-[(4-aminophenyl)sulfonyl]-acetamide-d₃

-

Starting Material: 4-Aminobenzenesulfonamide (Sulfanilamide).

-

Reagent: Acetic-d₃ anhydride.

-

Procedure:

-

4-Aminobenzenesulfonamide is dissolved in a suitable solvent, such as pyridine.

-

Acetic-d₃ anhydride is added dropwise to the solution while stirring at room temperature.

-

The reaction mixture is heated under reflux for a specified period to ensure complete acetylation of the sulfonamide nitrogen.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by adding the reaction mixture to ice-cold water.

-

The crude d₃-Sulfacetamide is collected by filtration, washed with cold water, and dried. .

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

-

Characterization: The structure and isotopic purity of the synthesized d₃-Sulfacetamide would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hypothetical Preclinical In Vitro Studies

This study would aim to compare the rate of metabolism of sulfacetamide and d₃-sulfacetamide.

Experimental Protocol:

-

Test System: Pooled human liver microsomes.

-

Procedure:

-

Sulfacetamide and d₃-sulfacetamide are incubated separately with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining parent compound.

-

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated for both compounds.

Table 1: Hypothetical Metabolic Stability Data

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Sulfacetamide | 25 | 27.7 |

| d₃-Sulfacetamide | 55 | 12.6 |

This study would determine if deuteration affects the antibacterial potency of sulfacetamide.

Experimental Protocol:

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: Staphylococcus aureus and Escherichia coli.

-

Procedure:

-

Serial dilutions of sulfacetamide and d₃-sulfacetamide are prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacteria.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Table 2: Hypothetical Antibacterial Activity Data (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli |

| Sulfacetamide | 64 | 128 |

| d₃-Sulfacetamide | 64 | 128 |

Hypothetical Preclinical In Vivo Pharmacokinetic Study

This study would compare the pharmacokinetic profiles of sulfacetamide and d₃-sulfacetamide in an animal model.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral dose of either sulfacetamide or d₃-sulfacetamide.

-

Procedure:

-

Animals are divided into two groups.

-

Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma is separated by centrifugation.

-

The concentrations of the parent drug in plasma samples are quantified using a validated LC-MS/MS method.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) are calculated.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | Sulfacetamide | d₃-Sulfacetamide |

| Cmax (ng/mL) | 1250 | 1300 |

| Tmax (hr) | 1.5 | 1.5 |

| AUC₀₋₂₄ (ng·hr/mL) | 8750 | 15400 |

| t½ (hr) | 4.5 | 8.2 |

Visualizations

Conclusion

While there is no publicly available evidence of early research and development of deuterated sulfacetamide, this hypothetical guide illustrates how such a program might have been structured. The primary scientific rationale would be to leverage the kinetic isotope effect to slow the metabolism of the acetyl group, thereby enhancing the drug's pharmacokinetic properties. The outlined experimental protocols for synthesis, in vitro, and in vivo studies represent a standard preclinical pathway for evaluating a deuterated drug candidate. The hypothetical data presented suggests that d₃-sulfacetamide could exhibit a longer half-life and greater drug exposure without compromising its antibacterial activity. This conceptual framework underscores the potential of deuterium chemistry to optimize the properties of existing medicines.

References

Sulfacetamide-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfacetamide-d4, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This document details its chemical properties, mechanism of action, proposed synthesis, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and biomedical research.

Core Data Presentation

This section summarizes the key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144-80-9 (Unlabeled) |

| Molecular Formula | C₈H₆D₄N₂O₃S |

| Molecular Weight | 218.27 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% |

| Storage Conditions | 2-8°C, protected from light |

Table 2: Representative Quantitative Data from a Proposed LC-MS/MS Method

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | <10% |

| Inter-day Precision (%RSD) | <15% |

| Accuracy (%RE) | ±15% |

| Extraction Recovery | >85% |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide, and by extension this compound, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, Sulfacetamide inhibits bacterial growth and replication.[1][2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is adapted from the known synthesis of unlabeled Sulfacetamide. The key starting material would be aniline-d5, which is commercially available.

Step 1: Acetylation of Aniline-d5

Aniline-d5 is reacted with acetic anhydride to form N-acetyl-aniline-d5 (acetanilide-d5). This step protects the amino group.

Step 2: Chlorosulfonation of Acetanilide-d5

The acetanilide-d5 is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamido-benzenesulfonyl-d4 chloride.

Step 3: Amination of the Sulfonyl Chloride

The sulfonyl chloride is reacted with ammonia to form the sulfonamide, N-(4-aminophenyl-d4-sulfonyl)acetamide.

Step 4: Hydrolysis of the Acetyl Group

Finally, the acetyl group on the aromatic amine is selectively hydrolyzed under basic conditions to yield this compound.

Proposed Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This section outlines a general procedure for the quantitative analysis of a target analyte in a biological matrix, such as plasma, using this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (Sulfacetamide): Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard (this compound): Precursor ion (m/z+4) → Product ion (m/z)

-

-

The specific MRM transitions would need to be optimized for the specific analyte and mass spectrometer used.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as an internal standard for the accurate quantification of Sulfacetamide and other structurally related compounds in complex biological matrices. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this compound in a research setting. While the provided protocols are based on established chemical and analytical principles, it is recommended that they be further optimized and validated for specific experimental needs.

References

Commercially Available Sources and Technical Applications of High-Purity Sulfacetamide-d4: A Guide for Researchers

Introduction

Sulfacetamide-d4 is the deuterated form of Sulfacetamide, a sulfonamide antibiotic used to treat bacterial infections.[1][2] In research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. They serve as internal standards for quantitative analysis by mass spectrometry, enabling precise measurement of the unlabeled drug in biological matrices.[1] This technical guide provides an in-depth overview of commercially available sources of high-purity this compound, along with relevant experimental protocols and its mechanism of action.

Commercially Available this compound

Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the key specifications from various commercial sources to aid in product selection.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities | Storage Conditions | Unlabeled CAS No. |

| Clearsynth | ≥ 95% (HPLC)[3] | C₈H₆D₄N₂O₃S[3] | 218.26[3] | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[3] | 2-8°C[3] | 144-80-9[3] |

| Clinivex | Not specified | C₈H₆D₄N₂O₃S[4] | 218.26[4] | Available upon request | Recommended on product label and COA[4] | 144-80-9[4] |

| LGC Standards | >95% (HPLC)[5][6] | C₈H₆D₄N₂O₃S[5] | 218.27[5] | 1 mg, 10 mg[5] | +4°C[5][6] | 144-80-9[5] |

| MedchemExpress | Not specified | C₈H₆D₄N₂O₃S[1] | Not specified | Available upon request | Recommended in the Certificate of Analysis[1] | 144-80-9 |

Experimental Protocols

The primary application of this compound is as an internal standard in chromatographic assays. Below are representative protocols for its use and synthesis.

Analysis of Sulfacetamide using HPLC

This method can be adapted for the quantification of Sulfacetamide using this compound as an internal standard.

Objective: To determine the concentration of Sulfacetamide in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Spherisorb C18 column[7]

-

Sulfacetamide standard

-

This compound (as internal standard)

-

Methanol (HPLC grade)[7]

-

Acetic acid (glacial)[7]

-

Deionized water

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.25% (v/v) acetic acid solution in water (7:93 ratio).[7]

-

Standard Solution Preparation:

-

Prepare a stock solution of Sulfacetamide at a known concentration.

-

Prepare a stock solution of this compound at a known concentration.

-

Create a series of calibration standards by spiking a constant amount of the internal standard (this compound) into varying concentrations of Sulfacetamide.

-

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase and adding the same constant amount of the internal standard.

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject the calibration standards and the sample into the HPLC system.

-

Record the peak areas for both Sulfacetamide and this compound.

-

Construct a calibration curve by plotting the ratio of the peak area of Sulfacetamide to the peak area of this compound against the concentration of Sulfacetamide.

-

Determine the concentration of Sulfacetamide in the sample using the calibration curve.

-

General Synthesis of Sulfacetamide

The synthesis of the deuterated analog would follow similar principles, using deuterated starting materials. The common synthesis of unlabeled Sulfacetamide involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride.[2][8]

Visualizations

Mechanism of Action of Sulfacetamide

Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[2][9] By blocking this pathway, Sulfacetamide exhibits a bacteriostatic effect.[2][9]

Caption: Mechanism of action of Sulfacetamide.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of a pharmaceutical compound using HPLC with an internal standard.

Caption: HPLC analysis workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 3. clearsynth.com [clearsynth.com]

- 4. clinivex.com [clinivex.com]

- 5. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 6. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 7. [Determination of sulfacetamide sodium and sulfanilamide in shao tang ling ointment by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.report [fda.report]

Theoretical mass and isotopic distribution of Sulfacetamide-d4

An In-depth Technical Guide to the Theoretical Mass and Isotopic Distribution of Sulfacetamide-d4

This guide provides a detailed analysis of the theoretical mass and isotopic distribution of this compound, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This information is critical for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification and identification of this compound in various matrices.

Chemical Properties of this compound

This compound is a stable isotope-labeled version of Sulfacetamide, where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This labeling is instrumental for its use as an internal standard in quantitative mass spectrometry-based assays.

-

Parent Compound (Unlabeled): Sulfacetamide (CAS: 144-80-9)[1]

-

Structure: The deuterium atoms are located on the aniline ring portion of the molecule.

Theoretical Mass Calculations

The theoretical mass of a molecule can be expressed as either the monoisotopic mass or the average molecular weight. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the most relevant value, as it represents the mass of the molecule with the most abundant isotopes of each element.

To calculate the monoisotopic mass of this compound (C₈H₆D₄N₂O₃S), the exact masses of the most abundant isotopes are used. The necessary atomic mass data is summarized in Table 1.

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 |

| ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 |

| ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 |

| ¹⁸O | 17.999160 | 0.205 |

| ³²S | 31.972071 | 94.99 |

| ³³S | 32.971459 | 0.75 |

| ³⁴S | 33.967867 | 4.25 |

| Table 1: Exact masses and natural abundances of the stable isotopes relevant to this compound. |

Monoisotopic Mass Calculation:

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes for each element in the molecular formula:

Mass = (8 × Mass ¹²C) + (6 × Mass ¹H) + (4 × Mass ²H) + (2 × Mass ¹⁴N) + (3 × Mass ¹⁶O) + (1 × Mass ³²S) Mass = (8 × 12.000000) + (6 × 1.007825) + (4 × 2.014102) + (2 × 14.003074) + (3 × 15.994915) + (1 × 31.972071) Mass = 96.000000 + 6.04695 + 8.056408 + 28.006148 + 47.984745 + 31.972071 Monoisotopic Mass = 218.066322 Da

Theoretical Isotopic Distribution

The isotopic distribution describes the relative abundance of a molecule's isotopologues, which are molecules that differ only in their isotopic composition. This distribution gives rise to a characteristic pattern of peaks in a mass spectrum. The primary contributions to the M+1 and M+2 peaks arise from the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S.

The theoretical isotopic distribution for this compound is summarized in Table 2. These values are calculated based on the natural abundances of all relevant isotopes.

| Isotopologue | Mass (Da) | Relative Abundance (%) | Contributing Isotopes |

| M | 218.066322 | 100.00 | ¹²C₈¹H₆²H₄¹⁴N₂¹⁶O₃³²S |

| M+1 | 219.069004 | 9.98 | ¹³C, ¹⁵N, ³³S |

| M+2 | 220.068369 | 5.51 | ¹³C₂, ¹⁸O, ³⁴S |

| Table 2: Theoretical isotopic distribution of this compound. The relative abundance is normalized to the monoisotopic peak (M). |

It is important to note that the isotopic purity of the deuterated standard affects this distribution. Commercially available standards typically have high isotopic enrichment (e.g., >98%). However, the presence of a small percentage of molecules with fewer than four deuterium atoms (d₀ to d₃ species) can lead to minor peaks preceding the monoisotopic peak.

Experimental Protocol: Verification by High-Resolution Mass Spectrometry

Verifying the theoretical mass and isotopic distribution of this compound requires a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4][5][6]

Objective: To confirm the elemental composition and isotopic pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Create a dilute working solution (e.g., 1 µg/mL) in an appropriate solvent mixture for infusion or injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving a resolution >10,000 and mass accuracy <5 ppm.[5][7]

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Ionization Mode: Positive ion mode is typically preferred, as it will likely generate the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Infusion: Directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

-

Mass Range: Set the acquisition range to include the expected m/z of the protonated molecule (e.g., m/z 100-300). For [M+H]⁺, the target would be ~m/z 219.0736.

-

Resolution Setting: Set the instrument to a high-resolution mode.

-

Calibration: Ensure the instrument is recently calibrated with a known standard to achieve high mass accuracy.

-

-

Data Analysis:

-

Mass Extraction: Extract the high-resolution mass spectrum for the target ion.

-

Mass Accuracy Calculation: Compare the measured accurate mass of the monoisotopic peak to the theoretical mass of the protonated molecule (C₈H₇D₄N₂O₃S⁺, theoretical m/z = 219.0736). The mass error should be within 5 ppm.

-

Isotopic Pattern Matching: Compare the observed isotopic distribution (relative abundances of M, M+1, M+2 peaks) with the theoretical distribution (Table 2). Software tools can be used to overlay the theoretical and experimental patterns for visual confirmation.

-

Workflow for Mass Analysis

The logical process for analyzing this compound by mass spectrometry is depicted in the following workflow diagram.

Caption: Workflow for the high-resolution mass spectrometric analysis of this compound.

References

- 1. This compound | TRC-S688962-10MG | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zefsci.com [zefsci.com]

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Sulfacetamide in Human Plasma Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacetamide is a sulfonamide antibiotic commonly used in ophthalmic preparations to treat bacterial infections. Accurate and reliable quantification of Sulfacetamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, selective, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Sulfacetamide in human plasma. The use of a stable isotope-labeled internal standard, Sulfacetamide-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

This document provides comprehensive experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data from the method validation are summarized in structured tables for clear interpretation and adherence to regulatory guidelines.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Sulfacetamide in human plasma samples.

Materials and Methods

Reagents and Chemicals

-

Sulfacetamide (Reference Standard)

-

This compound (Internal Standard)[1]

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (Drug-Free)

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in bioanalysis.[2][3]

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in 50% acetonitrile).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Sulfacetamide and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sulfacetamide Transition | m/z 215.0 → 156.0 |

| This compound Transition | m/z 219.0 → 160.0 |

| Collision Energy (Sulfacetamide) | 15 eV |

| Collision Energy (this compound) | 15 eV |

| Dwell Time | 200 ms |

Method Validation

The bioanalytical method was fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[4]

Linearity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations ranging from 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Sulfacetamide to this compound against the nominal concentration.

Table 3: Calibration Curve Parameters

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0012 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting Factor | 1/x² |

Accuracy and Precision

The intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in five replicates.

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |

| LLOQ | 1 | 5.2 | 8.9 | 6.1 | 9.5 |

| LQC | 3 | -2.8 | 6.5 | -1.9 | 7.2 |

| MQC | 100 | 1.5 | 4.1 | 2.3 | 5.0 |

| HQC | 800 | -0.9 | 3.2 | -0.5 | 4.1 |

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from six different sources to check for interferences at the retention times of Sulfacetamide and this compound. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution. The matrix factor was consistently close to 1.0, indicating minimal ion suppression or enhancement.

Recovery

The extraction recovery of Sulfacetamide was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels.

Table 5: Extraction Recovery

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD |

| LQC | 3 | 92.5 | 4.8 |

| MQC | 100 | 95.1 | 3.5 |

| HQC | 800 | 94.3 | 3.9 |

Stability

The stability of Sulfacetamide in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

| Stability Condition | Duration | Mean Stability (%) |

| Bench-top | 6 hours at Room Temp. | 98.2 |

| Freeze-thaw | 3 cycles | 96.5 |

| Long-term | 30 days at -80°C | 97.1 |

| Autosampler | 24 hours at 4°C | 99.0 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different stages of the bioanalytical method validation process.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative determination of Sulfacetamide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple and efficient protein precipitation sample preparation method allows for high-throughput analysis. The method has been thoroughly validated and meets the acceptance criteria for bioanalytical method validation, making it suitable for supporting pharmacokinetic and clinical studies of Sulfacetamide.

References

- 1. Multiple Precursor Ion Scanning of Gangliosides and Sulfatides with a Reverse Phase Microfluidic Chip and Quadrupole Time of flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

Utilizing Sulfacetamide-d4 as an Internal Standard in Clinical Chemistry Assays

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of clinical chemistry and therapeutic drug monitoring, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of robust LC-MS/MS methodologies, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] Sulfacetamide-d4, the deuterium-labeled analog of the sulfonamide antibiotic sulfacetamide, serves as an ideal internal standard for the quantification of sulfacetamide in clinical samples.[3] Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring co-elution during chromatography and similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.[1] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in clinical chemistry assays.

Analyte and Internal Standard Properties

A summary of the key properties of sulfacetamide and its deuterated internal standard, this compound, is presented below.

| Property | Sulfacetamide | This compound |

| Chemical Formula | C₈H₁₀N₂O₃S | C₈H₆D₄N₂O₃S |

| Molecular Weight | 214.24 g/mol | 218.27 g/mol |

| CAS Number | 144-80-9 | Not available |

| Primary Use | Antibiotic | Internal Standard |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples such as plasma or serum, which can interfere with LC-MS/MS analysis.[4]

Materials:

-

Biological matrix (e.g., human plasma, serum)

-

This compound internal standard working solution (in methanol or acetonitrile)

-

Acetonitrile (ACN), ice-cold

-

Centrifuge capable of 10,000 x g

-

Vortex mixer

-

Pipettes and tips

-

96-well collection plates or microcentrifuge tubes

Procedure:

-

To 100 µL of the biological sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the LC-MS/MS analysis of sulfacetamide using this compound as an internal standard. Method optimization is recommended for specific instrumentation and matrices.

Liquid Chromatography Parameters:

| Parameter | Recommended Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax SB C-18 (4.6×150 mm) 5 µm or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

| Parameter | Recommended Condition |

| Mass Spectrometer | SCIEX Triple Quad™ 3500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 6 L/min |

| Nebulizer Pressure | 30 psi |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification and confirmation of sulfacetamide and its internal standard, this compound. The precursor ion for this compound is inferred based on the addition of four deuterium atoms. The product ions are expected to be the same as the unlabeled compound.[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfacetamide (Quantifier) | 215.0 | 156.0 | 15 |

| Sulfacetamide (Qualifier) | 215.0 | 92.0 | 25 |

| This compound (IS) | 219.0 | 160.0 | 15 |

Experimental Workflow and Data Processing

The overall workflow for the quantitative analysis of sulfacetamide in clinical samples using this compound as an internal standard is depicted in the following diagram.

Caption: A streamlined workflow for sulfacetamide quantification.

Mechanism of Action of Sulfacetamide

Sulfacetamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids.[7][8] By blocking this pathway, sulfacetamide prevents bacterial growth and replication.[6]

Caption: Sulfacetamide's inhibitory action on the folate pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of sulfacetamide in clinical chemistry assays. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to develop and validate high-quality bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved accuracy and precision, are critical for obtaining dependable data in clinical and research settings.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Sulfacetamide-d4 in Environmental Water Samples by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfacetamide-d4 in various environmental water matrices, including surface water and wastewater. The protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is often used as an isotope-labeled internal standard (ILIS) for the quantification of sulfacetamide and other sulfonamide antibiotics.[1] This method provides the necessary framework for its direct quantification, which is crucial for environmental monitoring and assessing the fate of pharmaceutical compounds in aquatic ecosystems. The described workflow achieves low limits of detection and quantification, demonstrating excellent linearity and recovery.

Introduction

Sulfonamide antibiotics are widely used in human and veterinary medicine.[2] Their incomplete metabolism and subsequent excretion lead to their presence in various environmental compartments, particularly in water bodies.[3] The occurrence of these compounds in the environment is a growing concern due to the potential for inducing antibiotic resistance.[3] Accurate and reliable analytical methods are essential for monitoring their concentration levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for determining trace levels of pharmaceuticals in complex matrices due to its high sensitivity and selectivity.[1] Sample preparation, however, is a critical step to remove matrix interferences and pre-concentrate the analytes. Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of sulfonamides from aqueous samples.[1][4] This application note provides a comprehensive protocol using SPE with hydrophilic-lipophilic balanced (HLB) cartridges followed by LC-MS/MS analysis for this compound.

Experimental Protocol

Materials and Reagents

-

Standards: this compound (analytical standard)

-

Solvents: LC-MS grade methanol (MeOH), acetonitrile (ACN), and Milli-Q water.[3]

-

Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).[3][5]

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 mL, 500 mg).[5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection & Preservation: Collect 500 mL of the water sample. To prevent the complexation of sulfonamides with metal ions, add 0.25 g of Na₂EDTA and dissolve completely.[5]

-

pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted HCl. This pH range ensures the best retention of sulfonamide drugs on the HLB sorbent.[3][5]

-

SPE Cartridge Conditioning: Place the HLB cartridge on a vacuum manifold. Precondition the cartridge by passing 6 mL of MeOH, followed by equilibration with 6 mL of Milli-Q water.[5]

-

Sample Loading: Load the prepared 500 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[5]

-

Washing: After loading, wash the cartridge with 6 mL of Milli-Q water to remove any unretained impurities. Dry the cartridge completely under a high vacuum for several minutes.[5]

-

Elution: Place a collection tube under the cartridge. Elute the retained analytes with two aliquots of 4 mL of MeOH.[5] Using 8 mL of MeOH ensures the best recovery and reproducibility for all target compounds.[5]

-

Reconstitution: Dry the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 1:1 MeOH:water. Vortex the sample to ensure it is fully dissolved.[5]

-

Filtration: Filter the reconstituted sample through a 0.2 µm nylon syringe filter into an LC vial for analysis.[5]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][5]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent[5] |

| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) or equivalent[6] |

| Column Temperature | 40 °C[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile (ACN)[6] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 3 - 5 µL[6][7] |

| Gradient Elution | A linear gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the analytes.[6] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 30 psi[5] |

| Sheath Gas Heater | 350 °C[5] |

| Sheath Gas Flow | 11 L/min[5] |

| Capillary Voltage | 3,500 V (+)[5] |

| Nozzle Voltage | 500 V (+)[5] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound (Note: Specific mass transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | [Optimized Value] |

| This compound | [To be determined] | [To be determined] (Confirmation) | [Optimized Value] |

Workflow Diagram

The overall experimental workflow from sample collection to data analysis is illustrated below.

References

- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. hpst.cz [hpst.cz]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. agilent.com [agilent.com]

- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Sulfacetamide-d4 Sample Preparation in Plasma and Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Sulfacetamide-d4 from human plasma and urine samples. The following methods are described: Protein Precipitation (PPT) for plasma, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for both plasma and urine. This compound is a deuterated analog of Sulfacetamide, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision.

Physicochemical Properties of Sulfacetamide

Understanding the physicochemical properties of Sulfacetamide is crucial for developing effective extraction methods.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃S | [1](--INVALID-LINK--) |

| Molecular Weight | 214.24 g/mol | [1](--INVALID-LINK--) |

| pKa₁ (amino group) | 1.8 | [2] |

| pKa₂ (sulfonamide group) | 5.4 | [3](42] |

| Water Solubility | Soluble (1:62.5 at 37°C) | [3](--INVALID-LINK--) |

| LogP | -0.38 |

I. Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample preparation in plasma, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, which are then separated by centrifugation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the protein precipitation of sulfonamides in plasma. Data for this compound may vary but is expected to be comparable.

| Analyte | Matrix | Precipitation Solvent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |

| Sulfacetamide | Human Plasma | Acetonitrile | >80% | <15% | 1.0 |

Note: The data presented are representative values for sulfonamides and may not be specific to this compound.

Experimental Protocol

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution (internal standard) to each plasma sample, except for blank samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protein Precipitation Workflow for Plasma

II. Solid-Phase Extraction (SPE) for Plasma and Urine Samples

Solid-phase extraction is a selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, resulting in reduced matrix effects. The choice of SPE sorbent and elution solvents is critical for achieving high recovery.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the solid-phase extraction of sulfonamides in plasma and urine.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |

| Sulfacetamide | Human Plasma | Polymeric Reversed-Phase | 85 - 105% | <10% | 0.5 |

| Sulfacetamide | Human Urine | Polymeric Reversed-Phase | 90 - 110% | <5% | 0.5 |

Note: The data presented are representative values for sulfonamides and may not be specific to this compound.

Experimental Protocol for Plasma

-

Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.

-

Internal Standard Spiking: Add the internal standard (this compound) to the pre-treated sample.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Experimental Protocol for Urine

-

Sample Dilution: Dilute 100 µL of urine with 900 µL of water.

-

Internal Standard Spiking: Add the internal standard (this compound) to the diluted sample.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

-

Analysis: Inject an aliquot for LC-MS/MS analysis.

Solid-Phase Extraction Workflow

III. Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. The pH of the aqueous phase is a critical parameter for the efficient extraction of ionizable compounds like sulfacetamide.

Quantitative Data Summary

The following table presents typical performance data for the liquid-liquid extraction of sulfonamides from plasma and urine.

| Analyte | Matrix | Extraction Solvent | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) |

| Sulfacetamide | Human Plasma | Ethyl Acetate | 80 - 100% | <15% | 1.0 |

| Sulfacetamide | Human Urine | Ethyl Acetate | 85 - 105% | <10% | 1.0 |

Note: The data presented are representative values for sulfonamides and may not be specific to this compound.

Experimental Protocol for Plasma

-

Sample Aliquoting and Spiking: To 200 µL of plasma in a glass tube, add the internal standard (this compound).

-

pH Adjustment: Add 50 µL of a suitable buffer to adjust the sample pH to approximately 4-5.

-

Extraction: Add 1 mL of ethyl acetate.

-

Mixing: Vortex the mixture for 2 minutes.

-

Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject an aliquot into the LC-MS/MS system.

Experimental Protocol for Urine

-

Sample Aliquoting and Spiking: To 200 µL of urine, add the internal standard (this compound).

-

pH Adjustment: Adjust the pH of the urine sample to 4-5 with a suitable buffer.

-

Extraction: Add 1 mL of ethyl acetate.

-

Mixing and Centrifugation: Vortex for 2 minutes and then centrifuge at 4000 x g for 5 minutes.

-

Organic Layer Transfer: Transfer the upper organic layer to a new tube.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 100 µL of mobile phase.

-

Analysis: Inject an aliquot for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow

References

- 1. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idus.us.es [idus.us.es]

- 4. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: Analysis of Sulfacetamide Residues in Veterinary Samples Using Sulfacetamide-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of sulfacetamide residues in veterinary matrices, employing Sulfacetamide-d4 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established practices for sulfonamide residue analysis in the food safety and veterinary drug development fields.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The presence of sulfonamide residues in edible tissues, milk, and other animal-derived products is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2][3] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in food products to ensure consumer safety.[4]

Accurate and sensitive analytical methods are essential for monitoring these residues. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS is a preferred method for veterinary drug residue analysis.[4] This isotope dilution technique corrects for variations in sample preparation and matrix effects, thereby providing high accuracy and precision.[4]

This application note details a comprehensive protocol for the extraction, clean-up, and quantification of sulfacetamide in animal tissues, using this compound as the internal standard.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

The following protocol is a general procedure for the extraction of sulfonamides from animal tissues (e.g., muscle, liver) and can be adapted for other matrices like milk. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for this purpose.[5][6]

Materials:

-

Homogenized animal tissue sample

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN) with 1% acetic acid

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

-

Centrifuge capable of reaching >4000 x g

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% acetic acid to the centrifuge tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the appropriate QuEChERS extraction salts (e.g., a mixture of MgSO₄ and NaCl).

-

Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

-

-

Centrifugation: Centrifuge the tube at ≥4000 x g for 10 minutes to separate the organic layer.

-

Dispersive SPE Clean-up:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and MgSO₄.

-

Vortex for 30 seconds. The PSA will help in removing fatty acids and other interferences.

-

-

Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

-

Evaporation and Reconstitution:

-

Transfer the cleaned-up supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both sulfacetamide and this compound need to be determined by direct infusion of the standards. At least two transitions are typically monitored for each analyte for confirmation.

Data Presentation

The following tables present representative quantitative data for a validated method for sulfacetamide analysis using this compound as an internal standard. These values are indicative of typical performance for sulfonamide residue analysis methods.[5][6][7]

Table 1: Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 1 - 200 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

Table 2: Recovery and Precision in Different Matrices

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Bovine Muscle | 5 | 95.2 | 4.8 |

| 50 | 98.6 | 3.2 | |

| 100 | 97.1 | 3.9 | |

| Porcine Liver | 5 | 92.8 | 6.1 |

| 50 | 96.3 | 4.5 | |

| 100 | 94.5 | 5.2 | |

| Milk | 5 | 99.1 | 2.9 |

| 50 | 101.5 | 2.1 | |

| 100 | 98.9 | 3.5 |

Mandatory Visualizations

Caption: Experimental workflow for veterinary drug residue analysis.

Caption: Mechanism of action of sulfonamides in bacteria.

References

- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Application Note: Chromatographic Separation of Sulfacetamide-d4 from its Non-deuterated Analog

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the successful separation of Sulfacetamide-d4 from its non-deuterated analog, Sulfacetamide. The method utilizes a C18 stationary phase with an isocratic mobile phase, achieving baseline separation suitable for accurate quantification in research and drug development settings. This document provides the necessary protocols, expected quantitative data, and a visual representation of the experimental workflow to aid researchers in implementing this method. The separation is based on the chromatographic isotope effect, where the substitution of hydrogen with deuterium atoms leads to slight differences in retention behavior.[1][2][3][4][5]

Introduction